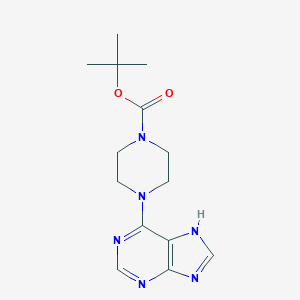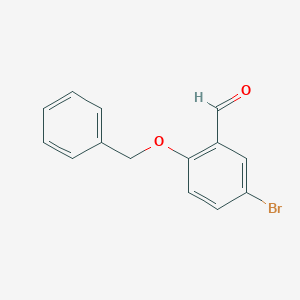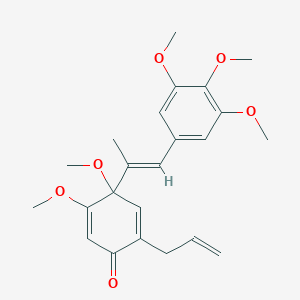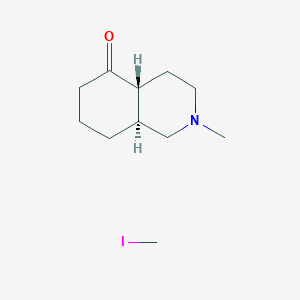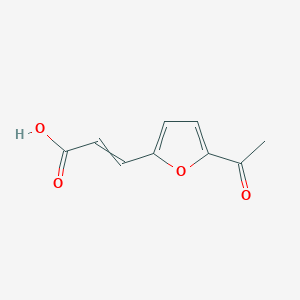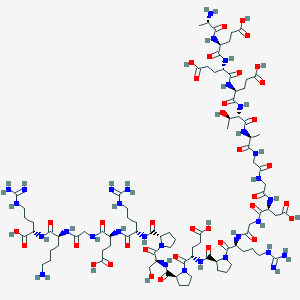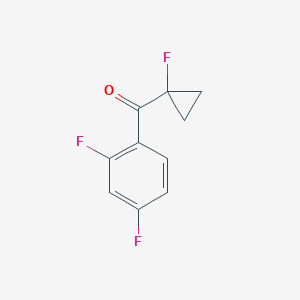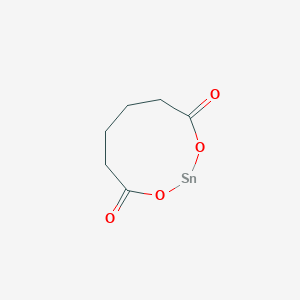
1,3,2lambda2-Dioxastannonane-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2lambda2-Dioxastannonane-4,9-dione is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in research. This compound is also known as DASQ and is a member of the stannane family of compounds. DASQ has a unique structure that makes it an attractive candidate for various scientific applications, including biochemical and physiological research.
作用機序
The mechanism of action of DASQ is not well understood, but it is believed to be related to its antioxidant properties. DASQ has been shown to scavenge free radicals and reduce oxidative stress in cells. This may be the reason why DASQ has been shown to have anti-cancer properties, as oxidative stress is known to play a role in the development of cancer.
生化学的および生理学的効果
DASQ has been shown to have several biochemical and physiological effects. In vitro studies have shown that DASQ can inhibit the growth of cancer cells and reduce oxidative stress in cells. DASQ has also been shown to have anti-inflammatory properties, which make it an attractive candidate for the study of inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of DASQ is its unique structure, which makes it an attractive candidate for various scientific applications. DASQ is also relatively easy to synthesize, which makes it accessible to researchers. However, DASQ has some limitations, including its stability and solubility. DASQ is relatively unstable and can degrade over time, which can make it difficult to work with. DASQ is also not very soluble in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of DASQ. One potential direction is the study of DASQ in animal models. While DASQ has been extensively studied in vitro, its effects in vivo are not well understood. Another potential direction is the study of DASQ in the context of neurodegenerative diseases. DASQ has been shown to have neuroprotective properties, which make it an attractive candidate for the study of diseases such as Alzheimer's and Parkinson's. Finally, the optimization of the synthesis of DASQ and the development of new derivatives of DASQ may lead to the discovery of new compounds with even more potent properties.
合成法
The synthesis of DASQ is a complex process that involves several steps. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then reacted with stannous chloride in the presence of a reducing agent to form the final product, DASQ. The synthesis of DASQ has been optimized over the years to improve the yield and purity of the final product.
科学的研究の応用
DASQ has been widely used in scientific research due to its unique properties. One of the primary applications of DASQ is in the study of oxidative stress. DASQ has been shown to have antioxidant properties, which make it an attractive candidate for the study of oxidative stress-related diseases. DASQ has also been used in the study of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
CAS番号 |
112131-14-3 |
|---|---|
製品名 |
1,3,2lambda2-Dioxastannonane-4,9-dione |
分子式 |
C6H8O4Sn |
分子量 |
262.83 g/mol |
IUPAC名 |
1,3,2λ2-dioxastannonane-4,9-dione |
InChI |
InChI=1S/C6H10O4.Sn/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 |
InChIキー |
LTCDUZSZNPSELB-UHFFFAOYSA-L |
SMILES |
C1CCC(=O)O[Sn]OC(=O)C1 |
正規SMILES |
C1CCC(=O)O[Sn]OC(=O)C1 |
同義語 |
Adipic acid tin(II) salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




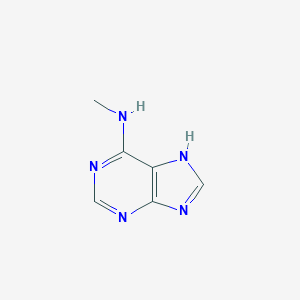
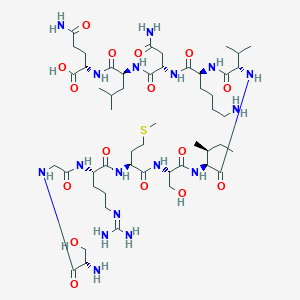

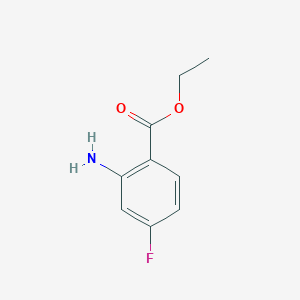
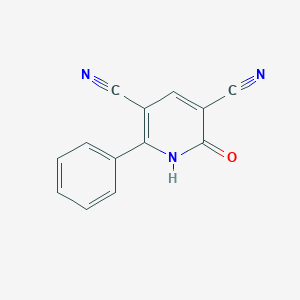
![(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one](/img/structure/B55554.png)
